PNU-282987
Descripción general
Descripción
PNU 282987 es un compuesto sintético conocido por su potente y selectiva actividad agonista en el subtipo alfa7 de los receptores neuronales de acetilcolina nicotínicos . Este compuesto ha sido estudiado extensamente por sus posibles aplicaciones terapéuticas, particularmente en los campos de la neurociencia y la farmacología .
Aplicaciones Científicas De Investigación
PNU 282987 tiene una amplia gama de aplicaciones de investigación científica. En neurociencia, se utiliza para estudiar el papel de los receptores de acetilcolina nicotínicos alfa7 en las funciones cognitivas y la neuroprotección . Ha mostrado potencial para promover la neurogénesis y proteger contra las enfermedades neurodegenerativas . En farmacología, PNU 282987 se utiliza para investigar sus efectos sobre la actividad sináptica y su potencial como agente terapéutico para afecciones como la esquizofrenia y la enfermedad de Alzheimer . Además, tiene aplicaciones en el estudio de la modulación de las respuestas inmunitarias y la inflamación .
Mecanismo De Acción
El mecanismo de acción de PNU 282987 implica su unión a los receptores de acetilcolina nicotínicos alfa7, lo que lleva a la activación de estos receptores . Esta activación mejora la actividad sináptica GABAérgica y modula varias vías de señalización, incluidas las vías de fosfatidilinositol 3-Akt-Bcl2 y NF-kappaB . Estas vías juegan un papel crucial en la supervivencia celular, la neuroprotección y las respuestas antiinflamatorias .
Análisis Bioquímico
Biochemical Properties
PNU-282987 has a high affinity for rat α7 nicotinic acetylcholine receptors (nAChRs) with an EC50 of 154 nM . It displays negligible activity at α1β1γδ and α3β4 receptors . This compound interacts with these receptors, binding to them and causing a conformational change that allows ion flow through the channel, thereby influencing the biochemical reactions within the cell .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to attenuate type 2 innate lymphoid cells (ILC2s)-mediated allergic airway inflammation . In another study, this compound was found to alleviate sepsis-induced lung injury by suppressing inflammatory responses via the MAPK pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to α7 nAChRs, which leads to the opening of the ion channel and allows the flow of ions across the cell membrane . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For example, in a study on sepsis-induced lung injury, this compound was administered to mice before or after the induction of lesions. The treatment significantly attenuated sepsis-induced lung injury and the release of IL-6 in the bronchoalveolar lavage fluid .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study on Parkinson’s disease, this compound significantly improved motor deficits induced by 6-OHDA, reduced the loss of tyrosine hydroxylase in the substantia nigra, and suppressed the overactivation of glial fibrillary acidic protein-positive cells .
Métodos De Preparación
Análisis De Reacciones Químicas
PNU 282987 sufre varias reacciones químicas, incluyendo oxidación, reducción y sustitución . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos para reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación de PNU 282987 puede conducir a la formación de óxidos correspondientes, mientras que la reducción puede producir derivados reducidos .
Comparación Con Compuestos Similares
PNU 282987 es único en su alta selectividad y potencia para los receptores de acetilcolina nicotínicos alfa7 en comparación con otros compuestos similares . Los compuestos similares incluyen GTS-21 y AR-R17779, que también se dirigen a los receptores alfa7 pero difieren en su selectividad y eficacia . La capacidad de PNU 282987 para promover la neurogénesis y sus posibles aplicaciones terapéuticas en enfermedades neurodegenerativas lo convierten en un compuesto valioso para la investigación .
Actividad Biológica
Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-, also known as PNU-282987, is a synthetic compound recognized for its selective agonistic activity on the alpha-7 nicotinic acetylcholine receptor (α7nAChR). This receptor is implicated in various cognitive processes and has been a target for therapeutic interventions in conditions like schizophrenia and cognitive deficits.
- Molecular Formula : C14H17ClN2O
- Molecular Weight : 264.75 g/mol
- CAS Number : 711085-63-1
- Structure : Characterized by a bicyclic structure with a chlorobenzamide moiety.
This compound acts as a potent and selective agonist for the α7nAChR, leading to several significant biological effects:
- Neurotransmitter Release : Activation of α7nAChR enhances the release of neurotransmitters, which is crucial for synaptic plasticity and cognitive functions.
- Cognitive Enhancement : Studies indicate that this compound can improve memory and learning capabilities in animal models, suggesting its potential use in treating cognitive impairments.
- Anti-inflammatory Effects : The compound has shown efficacy in modulating immune responses, particularly by attenuating type 2 innate lymphoid cells (ILC2s) activation, which are involved in allergic inflammation.
Biological Activity Studies
Research has highlighted the biological activity of this compound through various experimental setups. Below are key findings from relevant studies:
Case Studies
- Cognitive Deficits in Schizophrenia :
- Neurodegenerative Diseases :
Comparative Analysis with Similar Compounds
The structural uniqueness of Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro- allows it to stand out among other compounds targeting nicotinic receptors:
Compound Name | Structure | Unique Features |
---|---|---|
This compound | Bicyclic structure | Potent α7 nicotinic receptor agonist |
Quinuclidine | Bicyclic amine | Known psychoactive properties |
4-Amino-N-(1-Azabicyclo[2.2.2]octan-3-yl)benzamide | Similar core structure | Exhibits antipsychotic effects |
Propiedades
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17/h1-4,10,13H,5-9H2,(H,16,18)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECKJONDRAUFDD-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701018122 | |
Record name | N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701018122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
711085-63-1 | |
Record name | PNU-282987 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0711085631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701018122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PNU-282987 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27M563MU5U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of PNU-282987?
A1: this compound acts as a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound interact with α7nAChR?
A2: this compound binds to α7nAChRs and activates them, triggering a cascade of downstream signaling events. While the exact binding site is not fully elucidated in these studies, the interaction is stereoselective, with the (3R) enantiomer exhibiting greater potency. [, , , , , , , ]
Q3: What are the major downstream effects of α7nAChR activation by this compound?
A3: Activation of α7nAChR by this compound has been shown to:
- Modulate inflammation: this compound can attenuate the release of pro-inflammatory cytokines, such as TNF-α, IL-1β, IL-6, and IL-18, in various disease models. This anti-inflammatory effect is often attributed to the activation of the cholinergic anti-inflammatory pathway. [, , , , , , , , , , , , ]
- Promote neuroprotection: Studies demonstrate this compound’s ability to protect neurons from damage in various models, including glaucoma, Parkinson's disease, and cerebral ischemia. This neuroprotective effect is thought to be mediated through various mechanisms, including inhibition of apoptosis, reduction of oxidative stress, and enhancement of autophagy. [, , , , , , , , , ]
- Influence cell proliferation and differentiation: Research suggests that this compound can stimulate the proliferation of retinal ganglion cells (RGCs) and induce neurogenesis, potentially through the activation of Müller glia. [, , , ]
- Modulate GABAergic and glutamatergic signaling: this compound has been shown to enhance GABAergic synaptic activity and suppress NMDA receptor activity, contributing to its neuroprotective and potential antiepileptic effects. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C14H16ClN2O•HCl. Its molecular weight is 297.2 g/mol.
Q5: Is there spectroscopic data available for this compound?
A5: The provided research articles do not explicitly provide spectroscopic data such as NMR or IR for this compound.
Q6: Are there studies on this compound's material compatibility and stability?
A6: The provided research primarily focuses on this compound's biological activity and does not include studies on its material compatibility, stability under various conditions, or catalytic properties.
Q7: Have computational methods been applied to study this compound?
A7: The provided research does not detail any computational chemistry studies, simulations, QSAR modeling, or structure-activity relationship investigations for this compound.
Q8: What information is available regarding SHE regulations, PK/PD, and in vitro and in vivo efficacy of this compound?
A8: The provided research primarily focuses on preclinical studies and does not offer comprehensive data on SHE regulations, detailed pharmacokinetic and pharmacodynamic properties, or extensive in vitro and in vivo efficacy data for this compound. While some studies use cell-based assays and animal models to investigate its effects, further research is needed to fully characterize its safety and efficacy profile. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.